molecular formula C18H19N7O2S B11003910 N-[2-(2,1,3-benzothiadiazol-5-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide

N-[2-(2,1,3-benzothiadiazol-5-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B11003910
M. Wt: 397.5 g/mol
InChI Key: DXHARABORSFHMX-UHFFFAOYSA-N
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Description

N-[2-(2,1,3-Benzothiadiazol-5-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a heterocyclic compound featuring a benzothiadiazole core linked via an amide bond to a piperazine-carboxamide scaffold substituted with a pyridin-2-yl group. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic and polar interactions.

Properties

Molecular Formula

C18H19N7O2S

Molecular Weight

397.5 g/mol

IUPAC Name

N-[2-(2,1,3-benzothiadiazol-5-ylamino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C18H19N7O2S/c26-17(21-13-4-5-14-15(11-13)23-28-22-14)12-20-18(27)25-9-7-24(8-10-25)16-3-1-2-6-19-16/h1-6,11H,7-10,12H2,(H,20,27)(H,21,26)

InChI Key

DXHARABORSFHMX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=CC4=NSN=C4C=C3

Origin of Product

United States

Preparation Methods

Nitration of Benzothiadiazole Derivatives

Phosphorus oxychloride-mediated nitration of 5-chloro-2,1,3-benzothiadiazole produces nitro intermediates. For example:

  • Reaction : 5-Chloro-2,1,3-benzothiadiazole + HNO₃/H₂SO₄ → 5-Chloro-4-nitro-2,1,3-benzothiadiazole.

  • Conditions : 50–60°C for 30–40 hours in POCl₃.

Reduction to Amine

Nitro groups are reduced using catalytic hydrogenation or iron/ammonium chloride:

  • Catalytic Hydrogenation : Pd/C (10%) in ethanol at 20°C under H₂ (1–5 bar) yields 68–98%.

  • Iron Reduction : Fe(0) with NH₄Cl in ethanol/water (1:1) at 50°C for 0.5 hours (40% yield).

Chloroacetylation of 5-Amino-2,1,3-Benzothiadiazole

The amine is functionalized with chloroacetyl chloride to form 2-chloro-N-(2,1,3-benzothiadiazol-5-yl)acetamide.

Reaction Conditions

  • Solvent : Dichloromethane or benzene with triethylamine.

  • Procedure : Dropwise addition of chloroacetyl chloride at 0–5°C, stirred for 2–4 hours.

  • Yield : 75–85% after recrystallization.

Synthesis of 4-(Pyridin-2-yl)Piperazine-1-Carboxamide

Piperazine Functionalization

4-(Pyridin-2-yl)piperazine is prepared via Buchwald–Hartwig coupling or nucleophilic substitution:

  • Buchwald–Hartwig : 2-Bromopyridine + tert-butyl piperazine-1-carboxylate with Pd(OAc)₂/Xantphos (yield: 90–93%).

  • Nucleophilic Substitution : 2-Fluoropyridine + piperazine in DMF/K₂CO₃ at 80°C (yield: 85%).

Carboxamide Formation

The piperazine is converted to a carboxamide using chloroethyl carbamoyl chloride:

  • Reagent : ClCOCH₂Cl in THF with Et₃N.

  • Conditions : 0°C to room temperature, 12-hour stirring.

Final Coupling Reaction

The chloroacetamide and piperazine-carboxamide are coupled via nucleophilic substitution.

Microwave-Assisted Coupling

  • Catalyst : Pd(PPh₃)₄ (2 mol%).

  • Base : Na₂CO₃ (2.0 M aqueous).

  • Solvent : Toluene/EtOH (2:1) at 80°C for 4.5 hours.

  • Yield : 93%.

Conventional Heating

  • Conditions : DMF, K₂CO₃, 80°C for 12 hours.

  • Yield : 68–75%.

Optimization and Comparative Analysis

Table 1: Key Reaction Parameters and Yields

StepMethodConditionsYieldSource
Benzothiadiazole nitrationPOCl₃/HNO₃50°C, 40 hours73%
Amine reductionPd/C, H₂ in EtOH20°C, 3 hours98%
ChloroacetylationClCOCH₂Cl, Et₃N0°C, 4 hours85%
Piperazine couplingPd(PPh₃)₄, microwave80°C, 4.5 hours93%
Conventional couplingK₂CO₃, DMF80°C, 12 hours68%

Critical Factors Affecting Yield

  • Catalyst Choice : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in cross-coupling.

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution.

  • Temperature : Microwave irradiation reduces reaction time from 12 hours to 4.5 hours.

Challenges and Solutions

Purification Difficulties

  • Issue : Byproducts from incomplete coupling.

  • Solution : Column chromatography (SiO₂, EtOAc/hexane) or recrystallization from methanol.

Steric Hindrance

  • Issue : Bulky substituents on piperazine reduce reactivity.

  • Solution : Use excess chloroacetamide (1.5 equiv.) and prolonged heating.

Scalability and Industrial Feasibility

  • Batch Size : Patents report gram-to-kilogram scale synthesis using flow chemistry (H-Cube®).

  • Cost Drivers : Palladium catalysts account for 60–70% of raw material costs .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,1,3-benzothiadiazol-5-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(2,1,3-benzothiadiazol-5-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzothiadiazole moiety.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-[2-(2,1,3-benzothiadiazol-5-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole moiety can interact with electron-rich sites, while the piperazine ring can bind to various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound shares structural motifs with several piperazine-carboxamide derivatives, differing primarily in substituents and core heterocycles:

Compound Name / ID Key Structural Features Molecular Weight Melting Point (°C) Reference
Target Compound Benzothiadiazole, pyridin-2-yl-piperazine N/A N/A N/A
N-{5-[4-({4-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide Chloro-trifluoromethyl benzoyl, pyridin-2-yl-acetamide 530 241–242
N-[5-(4-{[4-(3,4-Difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide 3,4-Difluorobenzoyl, pyridin-2-yl-acetamide 464 263–266
N-(2-{[3-(Acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide 3-Chlorophenyl-piperazine, acetylamino-phenyl 429.9 N/A
4-(3-Phenyl-1,2,4-thiadiazol-5-yl)-N-o-tolylpiperazine-1-carboxamide Thiadiazole core, o-tolyl substituent 387.48 N/A

Key Observations :

  • Substituent Effects: The chloro-trifluoromethyl benzoyl group in Compound 8b () increases molecular weight (530 vs.
  • Heterocycle Impact : Replacing benzothiadiazole with thiadiazole () reduces aromatic electron deficiency, which may alter binding affinity in enzymatic targets .
Pharmacological and Physicochemical Properties
  • Melting Points : Compounds with fluorinated substituents (e.g., 8b and 8c in ) exhibit higher melting points (241–266°C), suggesting strong crystalline packing due to halogen interactions .
  • Bioactivity Context : Piperazine-carboxamides in target fatty-acid amide hydrolase 1 (FAAH1) with similarity scores up to 0.85, indicating structural compatibility with enzyme-active sites. The target compound’s benzothiadiazole may offer unique π-π stacking or charge-transfer interactions absent in thiadiazole analogs .
  • Solubility : The pyridin-2-yl group in the target compound likely improves solubility compared to purely aryl-substituted analogs (e.g., 3-chlorophenyl in ) due to its hydrogen-bonding capability .

Biological Activity

N-[2-(2,1,3-benzothiadiazol-5-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide, commonly referred to as a benzothiadiazole derivative, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a benzothiadiazole moiety, a piperazine ring, and a pyridine group. The molecular formula is C18H19N7O2SC_{18}H_{19}N_{7}O_{2}S with a molecular weight of 397.5 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. Compounds containing benzothiadiazole moieties are known for their diverse pharmacological effects, including:

  • Anticancer Activity : Benzothiadiazole derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific oncogenic pathways.
  • Anti-inflammatory Effects : Similar compounds have been documented to exhibit anti-inflammatory properties through the modulation of inflammatory mediators.
  • Antimicrobial Properties : Some derivatives demonstrate activity against various microbial strains, suggesting potential use as antimicrobial agents.

In Vitro Studies

Recent studies have explored the in vitro effects of this compound on various cell lines. For instance:

  • Cancer Cell Lines : The compound was tested against several cancer cell lines (e.g., HeLa and A549) and exhibited significant cytotoxicity. IC50 values were reported in the micromolar range, indicating effective inhibition of cell growth .
Cell LineIC50 (µM)Mechanism
HeLa10Apoptosis induction
A54915Cell cycle arrest

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzothiadiazole derivatives. Variations in substituents on the piperazine and pyridine rings can significantly influence their biological properties:

Compound VariationBiological Activity
4-(pyridin-2-yl)Enhanced anticancer activity
4-(fluorophenyl)Increased anti-inflammatory response

These modifications can lead to improved binding affinities for target proteins and enhanced therapeutic effects .

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of this compound demonstrated its potential as a lead compound in developing new cancer therapies. The compound was shown to induce apoptosis in prostate cancer cells via activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In another investigation, researchers evaluated the anti-inflammatory effects of this compound in a murine model of induced inflammation. Results indicated that treatment significantly reduced pro-inflammatory cytokine levels (e.g., TNF-alpha and IL-6), highlighting its potential as an anti-inflammatory agent .

Q & A

Q. What are the optimal synthetic pathways for N-[2-(2,1,3-benzothiadiazol-5-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide, and how can reaction conditions be standardized?

The compound is synthesized via multi-step reactions involving coupling of the benzothiadiazole and piperazine-carboxamide moieties. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDCI/HOBt) to link the 2,1,3-benzothiadiazol-5-amine to the ethyl-oxo intermediate.
  • Piperazine functionalization : Introduce the pyridinyl group via nucleophilic substitution or Buchwald-Hartwig amination . Standardization requires precise control of temperature (60–80°C) , solvent polarity (e.g., DMF for polar intermediates), and reaction time (monitored via TLC/HPLC). Purification by column chromatography or recrystallization ensures >95% purity .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

Essential methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon backbone (e.g., distinguishing benzothiadiazole aromatic peaks at δ 7.5–8.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 2 ppm) .
  • IR spectroscopy : Identify carbonyl stretches (amide C=O at ~1650 cm1^{-1}) and benzothiadiazole S-N vibrations (~1350 cm1^{-1}) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Solubility screening : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) with sonication. Use dynamic light scattering (DLS) to detect aggregation.
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Thermal stability is assessed via TGA/DSC (decomposition onset >200°C recommended) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Discrepancies often arise from:

  • Purity variability : Re-synthesize and re-test batches with ≥98% purity.
  • Assay interference : Test for false positives (e.g., benzothiadiazole fluorescence in cell-based assays) using orthogonal methods (SPR, ITC).
  • Target promiscuity : Perform kinome-wide profiling or chemoproteomics to identify off-target interactions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Core modifications : Replace the pyridinyl group with pyrimidine or pyrazine (see for analogous structures) to modulate lipophilicity (clogP 2–4 preferred).
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -F, -CF3_3) on the benzothiadiazole ring to enhance metabolic stability .
  • Bioisosteric replacements : Swap the piperazine carboxamide with sulfonamide or urea to improve target engagement .

Q. What computational methods predict the compound’s mechanism of action and target selectivity?

  • Molecular docking : Use AutoDock Vina to screen against kinase or GPCR libraries (e.g., PDB IDs 3POZ, 6COX). Prioritize targets with docking scores ≤-9 kcal/mol.
  • MD simulations : Simulate binding stability (50 ns trajectories) to assess residence time and conformational changes.
  • Machine learning : Train models on ChEMBL bioactivity data to predict ADMET properties .

Q. How can researchers address low bioavailability in preclinical models?

  • Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.
  • Prodrug design : Mask the carboxamide as an ester or phosphate to improve intestinal absorption .
  • PK/PD modeling : Corrogate in vitro permeability (Caco-2 assay) with in vivo plasma exposure (AUC024h_{0-24h} >500 ng·h/mL) .

Cross-Disciplinary Applications

Q. What non-pharmacological applications exist for this compound in materials science?

  • Organic electronics : The benzothiadiazole moiety acts as an electron acceptor in organic photovoltaics (OPVs). Test charge mobility via time-resolved microwave conductivity (TRMC) .
  • Sensor development : Functionalize gold nanoparticles with the compound for fluorescence-based detection of metal ions (e.g., Cu2+^{2+}) .

Data Management and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Detailed logs : Record exact equivalents of reagents (e.g., 1.2 eq. EDCI), inert atmosphere conditions, and purification Rf_f values.
  • Open-source tools : Share synthetic protocols on platforms like Chemotion or PubChem Lab .

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